molecular formula C9H8N4 B6272662 6-(pyridin-2-yl)pyridazin-3-amine CAS No. 1159817-09-0

6-(pyridin-2-yl)pyridazin-3-amine

Katalognummer: B6272662
CAS-Nummer: 1159817-09-0
Molekulargewicht: 172.19 g/mol
InChI-Schlüssel: JEKCQEZCDAWMIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(pyridin-2-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of nitrogen atoms in the ring structures contributes to its unique chemical properties and reactivity.

Safety and Hazards

The safety information for “6-(pyridin-2-yl)pyridazin-3-amine” indicates that it is associated with hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-2-yl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

6-(pyridin-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(pyridin-2-yl)pyridazin-3-amine is unique due to its fused ring structure, which combines the properties of both pyridine and pyridazine rings. This fusion enhances its chemical reactivity and potential biological activities compared to its individual components .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(pyridin-2-yl)pyridazin-3-amine involves the reaction of 2-chloropyridine-3,6-diamine with 2-cyanopyridine in the presence of a base to form the intermediate 6-(pyridin-2-yl)pyridazin-3-one, which is then reduced to the final product using a reducing agent such as sodium borohydride.", "Starting Materials": ["2-chloropyridine-3,6-diamine", "2-cyanopyridine", "base", "reducing agent (e.g. sodium borohydride)"], "Reaction": ["Step 1: React 2-chloropyridine-3,6-diamine with 2-cyanopyridine in the presence of a base (e.g. potassium carbonate) in a solvent (e.g. DMF) to form the intermediate 6-(pyridin-2-yl)pyridazin-3-one.", "Step 2: Reduce the intermediate 6-(pyridin-2-yl)pyridazin-3-one using a reducing agent (e.g. sodium borohydride) in a solvent (e.g. ethanol) to form the final product 6-(pyridin-2-yl)pyridazin-3-amine."] }

CAS-Nummer

1159817-09-0

Molekularformel

C9H8N4

Molekulargewicht

172.19 g/mol

IUPAC-Name

6-pyridin-2-ylpyridazin-3-amine

InChI

InChI=1S/C9H8N4/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H,(H2,10,13)

InChI-Schlüssel

JEKCQEZCDAWMIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.